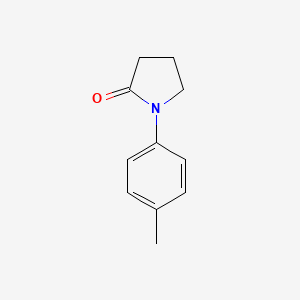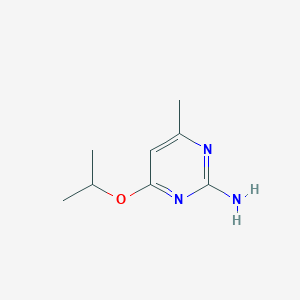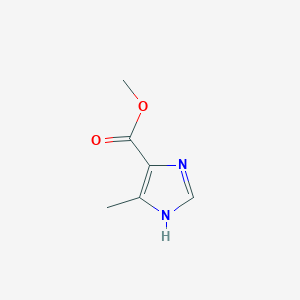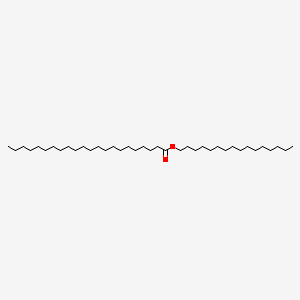
N-(methoxycarbonyl)glycine
Übersicht
Beschreibung
“N-(methoxycarbonyl)glycine” is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . It is chemically neutral and metabolically inert . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes derivatives like “N-(methoxycarbonyl)glycine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .Chemical Reactions Analysis
Glycine, the base molecule of “N-(methoxycarbonyl)glycine”, plays a significant role in various metabolic functions and antioxidative reactions . It is also involved in the Maillard reaction, a non-enzymatic reaction between reducing carbohydrates and amino compounds .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Acylamino Acids and Peptides
N-(Feruloyl-2-14C)-glycine-2-3H, a derivative of N-(methoxycarbonyl)glycine, was synthesized for research purposes. Starting from O-methoxycarbonyl-ferulic acid-2-14C and glycine-2-3H ethyl ester, the compound exhibited specific activities suitable for further applications in scientific studies (Pooter, Pe, & Sumere, 1974).
Intramolecular Cycloadditions in Organic Chemistry
Imines of glycine methyl esters containing an alkynyl group underwent intramolecular cycloaddition via their 1,3-dipolar tautomers, azomethine ylides. This resulted in the migration of the methoxycarbonyl group, showcasing the compound's potential in organic synthesis (Tsuge, Ueno, & Oe, 1979).
Biocompatibility in Ophthalmology
A peptide hydrogel containing N-fluorenyl-9-methoxycarbonyl (FMOC) tail was synthesized using N-(methoxycarbonyl)glycine. Its biocompatibility was evaluated in the rabbit eye, indicating potential application in ophthalmology as an implantable drug delivery system for treating anterior segment diseases (Liang et al., 2010).
Anticonvulsant Activity
N-(Benzyloxycarbonyl)glycine, related to N-(methoxycarbonyl)glycine, showed significant anticonvulsant activity. It was superior to glycine in antagonizing seizures, indicating its potential for therapeutic applications in seizure disorders (Geurts, Poupaert, Scriba, & Lambert, 1998).
Synthesis of Bile Acid Conjugates
Improved synthesis procedures of glycine and taurine conjugates of 5beta-cholanic acids were developed using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, demonstrating the utility of N-(methoxycarbonyl)glycine derivatives in synthesizing biologically relevant molecules (Tserng, Hachey, & Klein, 1977).
Synthesis of N-hydroxysuccinimidyl Rhodamine B Ester
N-hydroxysuccinimidyl rhodamine B ester, synthesized from rhodamine B using a condensation reaction, was reactive with glycine, highlighting another application in molecular probes and fluorescence studies (Meng et al., 2007).
Catalytic Asymmetric Synthesis
Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, yielding chiral α-aryl glycines, showed the utility of N-(methoxycarbonyl)glycine derivatives in synthesizing chiral molecules for drug intermediates and ligands (Liu et al., 2020).
Environmental Impact Studies
Studies on the transport of herbicides, including glyphosate [N-(phosphonomethyl)glycine], through field lysimeters demonstrated the environmental impact of these compounds and their movement through soil and water systems (Malone et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(methoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332523 | |
| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methoxycarbonyl)glycine | |
CAS RN |
1670-97-9 | |
| Record name | N-Carbomethoxyglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBOMETHOXYGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















